Carboxypeptidase B

Description

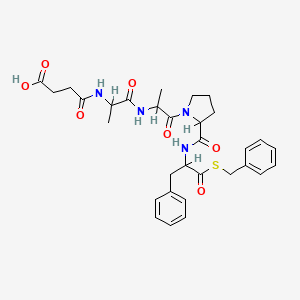

The exact mass of the compound 4-[[1-[[1-[2-[(1-Benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[1-[[1-[2-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWURVFFNODFJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009277 | |

| Record name | 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxypeptidase B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9025-24-5 | |

| Record name | 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxypeptidase B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Catalytic Mechanism of Carboxypeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that plays a crucial role in protein digestion and maturation.[1][2] Synthesized in the pancreas as an inactive zymogen, prothis compound, it is activated by trypsin in the small intestine.[3] The active enzyme catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, exhibiting a strong preference for basic amino acids, namely lysine (B10760008) and arginine.[1][4] This specificity makes it a vital tool in protein sequencing and the production of therapeutic proteins like insulin. Understanding its catalytic mechanism is fundamental for enzymology and for the development of specific inhibitors with therapeutic potential.

Active Site Architecture and Key Residues

The catalytic activity of this compound is orchestrated by a meticulously arranged active site, which includes a coordinated zinc ion, a specificity pocket, and several key amino acid residues that act in concert to bind the substrate and facilitate peptide bond cleavage.

-

The Catalytic Zinc (Zn²⁺) Ion: At the heart of the active site lies a single zinc ion, essential for catalysis. This metal ion is coordinated by three residues from the enzyme: two histidine residues and one glutamate (B1630785) residue, with a water molecule completing the tetrahedral coordination sphere.[3] The Zn²⁺ ion functions as a potent Lewis acid. It polarizes the carbonyl group of the substrate's scissile peptide bond, increasing the electrophilicity of the carbonyl carbon. Furthermore, it lowers the pKa of the coordinated water molecule, priming it for deprotonation to become the nucleophile.[5]

-

Substrate Binding and Specificity Residues:

-

Arg-145: This residue is crucial for substrate recognition. It forms a salt bridge with the negatively charged C-terminal carboxylate group of the substrate, anchoring it in the correct orientation for catalysis.

-

Asp-253: Located at the bottom of the S1' specificity pocket, this negatively charged residue is the primary determinant of this compound's specificity. It forms a stabilizing ionic interaction with the positively charged side chain of the C-terminal lysine or arginine residue of the substrate. This interaction distinguishes it from Carboxypeptidase A, which has a hydrophobic pocket and prefers aromatic or aliphatic residues.[3]

-

-

General Acid-Base Catalyst:

-

Glu-270: This glutamate residue performs a critical dual role as a general acid-base catalyst.[5] Initially, it acts as a base, accepting a proton from the zinc-bound water molecule to generate a highly reactive hydroxide (B78521) ion for nucleophilic attack. Subsequently, it acts as an acid, donating a proton to the nitrogen atom of the scissile peptide bond, which facilitates the cleavage of the bond.[5][6]

-

-

Transition-State Stabilization:

-

Tyr-248: While not considered absolutely essential for catalysis, the hydroxyl group of Tyr-248 is thought to contribute to the efficiency of the reaction.[7] It likely helps to stabilize the tetrahedral transition state, possibly by donating a hydrogen bond to the nitrogen of the scissile peptide bond, and assists in the subsequent proton transfer steps.[7]

-

The "Promoted-Water" Catalytic Mechanism

The hydrolysis of a peptide bond by this compound proceeds via a "promoted-water" or "zinc-hydroxide" mechanism, which is a form of general acid-general base catalysis.[5][8][9] The process can be broken down into the following key steps:

-

Substrate Binding: The polypeptide substrate docks into the active site. The C-terminal basic side chain (Lys or Arg) settles into the S1' specificity pocket, forming an ionic bond with Asp-253. The substrate's terminal carboxylate group is anchored by an electrostatic interaction with Arg-145. The carbonyl oxygen of the peptide bond to be cleaved displaces the water molecule and coordinates directly with the Zn²⁺ ion.

-

Nucleophilic Attack: Glu-270, acting as a general base, abstracts a proton from the zinc-bound water molecule.[6] This generates a potent nucleophile, a hydroxide ion, which is perfectly positioned to attack the now highly electrophilic carbonyl carbon of the scissile peptide bond.[5]

-

Formation of the Tetrahedral Intermediate: The nucleophilic attack results in the formation of a short-lived, negatively charged tetrahedral intermediate. This oxyanion intermediate is stabilized by coordination with the positively charged Zn²⁺ ion and potentially by a hydrogen bond from Tyr-248.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses. Glu-270, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond. This protonation makes the amino group a better leaving group.

-

Peptide Bond Cleavage and Product Release: The proton transfer facilitates the cleavage of the C-N bond, breaking the polypeptide chain. The newly formed C-terminal amino acid and the remainder of the peptide are then released from the active site, regenerating the enzyme for another catalytic cycle.

Data Presentation

Table 1: Physicochemical and Kinetic Properties of this compound

| Property | Value | Source |

| EC Number | 3.4.17.2 | [1] |

| Molecular Weight | ~34.3 kDa (Porcine/Bovine) | [3] |

| Optimal pH | 7.5 - 9.0 (Substrate dependent) | [2] |

| Optimal Temperature | ~50 °C | [2] |

| Substrate | Hippuryl-L-Arginine | [10][11] |

| Km | ~0.03 mM - 0.32 mM | [11] |

| kcat | ~72 s⁻¹ | [11] |

| kcat/Km | ~2.4 x 10⁵ M⁻¹s⁻¹ | [11] |

| Substrate | Hippuryl-L-Lysine | [10] |

| Km | ~0.61 mM | [10] |

| kcat/Km | ~0.29 x 10⁵ M⁻¹s⁻¹ (Porcine) | [11] |

Note: Kinetic parameters can vary significantly based on the source of the enzyme, substrate, and assay conditions (e.g., solution vs. crystal state).[12]

Experimental Protocols

Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a common method for measuring this compound activity using the synthetic substrate hippuryl-L-arginine. The hydrolysis of this substrate yields hippuric acid and L-arginine. The formation of hippuric acid can be monitored by the increase in absorbance at 254 nm.[13][14]

Materials:

-

Spectrophotometer with temperature control (set to 25°C) and 254 nm wavelength capability.

-

Quartz cuvettes.

-

Assay Buffer: 0.025 M Tris-HCl, 0.1 M NaCl, pH 7.65 at 25°C.[13]

-

Substrate Stock Solution: 1.0 mM hippuryl-L-arginine dissolved in Assay Buffer.[14]

-

Enzyme Solution: this compound diluted in cold deionized water to a working concentration (e.g., 1-8 units/mL).[13][14]

Procedure:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[13]

-

To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution.

-

Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

-

Establish a baseline rate by monitoring the absorbance at 254 nm for 1-2 minutes before adding the enzyme.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

-

Immediately mix the contents by inversion (or with a gentle plunger) and begin recording the absorbance at 254 nm every 15 seconds for 3-5 minutes.[15]

-

Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for hippuric acid at 254 nm is approximately 0.35-0.36 mM⁻¹cm⁻¹.[14]

Site-Directed Mutagenesis

This technique is used to investigate the functional role of specific amino acid residues in the enzyme's active site.[16][17] By replacing a key residue (e.g., Glu-270) with another amino acid (e.g., Alanine), researchers can assess the impact on catalytic activity.

General Protocol Outline:

-

Mutagenesis: A plasmid containing the cDNA for this compound is used as a template. PCR-based methods with primers containing the desired mutation are employed to create the modified gene.

-

Cloning and Verification: The mutated gene is cloned into an appropriate expression vector. The sequence is verified by DNA sequencing to confirm the mutation and ensure no other changes were introduced.

-

Expression and Purification: The vector is transformed into a suitable host system (e.g., E. coli or yeast). The host is cultured, and expression of the mutant protein is induced. The protein is then purified to homogeneity using chromatographic techniques.

-

Functional Characterization: The purified mutant protein is subjected to the same kinetic assays as the wild-type enzyme. A significant decrease or loss of activity (a change in kcat or Km) provides strong evidence for the functional importance of the mutated residue.[16]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of an enzyme, providing direct visualization of the active site.[18][19][20]

General Protocol Outline:

-

Protein Purification and Crystallization: The enzyme is purified to a very high degree of homogeneity. A systematic screening of various conditions (e.g., pH, temperature, precipitant type, and concentration) is performed to find the optimal conditions for growing well-ordered, single crystals of the enzyme. This is often done with the enzyme alone or in complex with a substrate analog or inhibitor to capture a specific conformational state.

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage. The crystal is then exposed to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source.[21] As the crystal is rotated, it diffracts the X-rays into a specific pattern of spots (reflections) that are recorded on a detector.[20]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are measured. This information is used to calculate an electron density map of the molecule. A computational model of the protein is then built into this map. This initial model is refined through iterative cycles of computational adjustments and comparison with the experimental data until the model accurately represents the electron density map. The final, refined structure provides precise coordinates for each atom in the enzyme.[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 4. youtube.com [youtube.com]

- 5. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Origin of the Catalytic power of Caboxypetidase A and Other Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic properties of this compound in solutions and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. elastin.com [elastin.com]

- 16. Site-directed mutagenesis of predicted active site residues in glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mapping of the active site of glutamate carboxypeptidase II by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Isolation of Carboxypeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB), a vital enzyme in digestive and regulatory processes, has a rich history of discovery and characterization that laid the groundwork for our current understanding of its function and therapeutic potential. This technical guide provides an in-depth exploration of the key milestones in the discovery and isolation of this compound, detailing the experimental protocols that were instrumental in its purification and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical context and practical methodological insights.

A Journey of Discovery: From 'Protaminase' to this compound

The story of this compound begins in the early 20th century with the observation of an enzyme in pancreatic extracts capable of cleaving basic amino acids from proteins. Initially named "protaminase," its distinct identity from the already known Carboxypeptidase A (CPA) was a subject of investigation for several decades.

Early Observations (1930s-1940s):

-

1931: Waldschmidt-Leitz and coworkers first described an enzyme from porcine pancreas that could release arginine from proteins, which they termed "protaminase."

-

1930s-1940s: For a period, this enzymatic activity was thought to be an intrinsic property of chymotrypsin.

The Emergence of a Distinct Enzyme (1950s):

-

1956: The pivotal work of Folk and Gladner provided conclusive evidence for the existence of a separate enzyme with a strong preference for cleaving C-terminal lysine (B10760008) and arginine residues. They demonstrated that this activity was distinct from that of Carboxypeptidase A, which preferentially cleaves aromatic and aliphatic amino acids.

-

1958: Folk and Gladner published a detailed method for the purification of the zymogen of this new enzyme, which they named prothis compound, from bovine pancreas.

Elucidation of Structure and Function (1960s-Present):

-

1960: The name this compound was formally adopted.

-

1962: Wintersberger, Cox, and Neurath reported the isolation and activation of bovine prothis compound, further solidifying the understanding of its zymogenic nature.

-

1975-1976: The complete amino acid sequence of porcine this compound was determined, followed by the resolution of its three-dimensional structure.

-

Beyond Digestion: Research has since expanded to reveal the existence of different isoforms of CPB, including plasma this compound (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFI), which plays a crucial role in regulating blood clotting and inflammation.[1]

Experimental Protocols: Isolating and Characterizing this compound

The purification of this compound from its natural sources, primarily pancreatic tissue, has been a cornerstone of its study. The following sections detail the key experimental protocols that have been historically employed and refined over time.

Assay of this compound Activity

The standard method for measuring this compound activity relies on the spectrophotometric detection of the hydrolysis of a synthetic substrate, hippuryl-L-arginine.

Principle:

This compound catalyzes the hydrolysis of hippuryl-L-arginine to hippuric acid and L-arginine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.

Reagents:

-

Buffer: 25 mM Tris-HCl buffer with 100 mM Sodium Chloride, pH 7.65 at 25°C.

-

Substrate: 1.0 mM Hippuryl-L-Arginine solution in the above buffer. This solution should be prepared fresh.

-

Enzyme Solution: A solution of this compound (4 - 8 units/ml) in cold deionized water, prepared immediately before use.

Procedure:

-

Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[2]

-

Pipette 2.90 ml of the substrate solution into a quartz cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[2]

-

Add 0.10 ml of the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA254nm/min) from the initial linear portion of the curve for both the test and a blank (containing water instead of the enzyme solution).

Calculation of Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C. The activity is calculated using the following formula:

Units/ml enzyme = [(ΔA254nm/min Test - ΔA254nm/min Blank) * 3 * df] / (0.36 * 0.1)

Where:

-

3 = Total volume in ml

-

df = Dilution factor of the enzyme

-

0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

-

0.1 = Volume of enzyme solution in ml

Purification of Prothis compound from Bovine Pancreas (Folk and Gladner, 1958)

This landmark protocol established the foundation for isolating the zymogen form of this compound.

Experimental Workflow:

Purification of Prothis compound from Bovine Pancreas.

Quantitative Data Summary (Folk and Gladner, 1958):

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude Extract | Data not available | Data not available | Data not available | 100 | 1 |

| Ammonium Sulfate (30-55%) | Data not available | Data not available | Data not available | Data not available | Data not available |

| DEAE-Cellulose Chromatography | Data not available | Data not available | Data not available | Data not available | ~20 |

Purification of Human Carboxypeptidase B1 and B2 (Marinkovic et al., 1977)

This protocol outlines the separation of two distinct isoforms of this compound from human pancreas.

Experimental Workflow:

Purification of Human Carboxypeptidase B1 and B2.

Methodology Details:

-

Activation: The crude pancreatic extract is activated with trypsin to convert prothis compound to its active form.

-

DEAE-Cellulose Chromatography: The activated extract is applied to a DEAE-cellulose column. This anion-exchange resin binds negatively charged proteins. Elution is typically performed with a salt gradient.

-

CM-Cellulose Chromatography: Fractions containing this compound activity from the DEAE-cellulose column are further purified on a CM-cellulose column. This cation-exchange resin separates proteins based on their positive charge, allowing for the separation of the B1 and B2 isoforms.

Quantitative Data Summary (Marinkovic et al., 1977):

| Enzyme Form | Molecular Weight (Da) | N-terminal Amino Acid |

| Carboxypeptidase B1 | 34,250 ± 590 | Alanine |

| Carboxypeptidase B2 | 34,250 ± 590 | Alanine |

(Note: The original paper provides more detailed characterization, but this table summarizes key findings from the search results.)

Activation of Prothis compound by Trypsin

The conversion of the inactive zymogen, prothis compound, to the active enzyme is a critical step in its physiological function and in vitro preparation.

Principle:

Trypsin, a serine protease, specifically cleaves a single peptide bond in the prothis compound molecule, releasing an N-terminal activation peptide and inducing a conformational change that exposes the active site.

Protocol:

-

Prepare a solution of purified prothis compound in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0).

-

Add a catalytic amount of trypsin (a typical mass ratio of prothis compound to trypsin is 100:1 to 1000:1).

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Monitor the generation of this compound activity over time using the hippuryl-L-arginine assay.

-

The activation can be stopped by the addition of a trypsin inhibitor, such as soybean trypsin inhibitor (SBTI) or phenylmethylsulfonyl fluoride (B91410) (PMSF).

Activation Pathway:

Activation of Prothis compound by Trypsin.

Plasma this compound (Thrombin-Activatable Fibrinolysis Inhibitor - TAFI)

Beyond its role in digestion, a form of prothis compound circulates in the plasma and is known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), or plasma prothis compound.[3][4]

Activation and Function:

TAFI is activated by the thrombin-thrombomodulin complex during blood coagulation.[3] Activated TAFI (TAFIa) removes C-terminal lysine residues from partially degraded fibrin, which are binding sites for plasminogen. By removing these binding sites, TAFIa downregulates fibrinolysis, the process of breaking down blood clots.[4] This provides a crucial link between the coagulation and fibrinolytic systems.

Signaling Pathway:

Role of TAFI in Fibrinolysis.

Conclusion

The journey of this compound from an obscure "protaminase" to a well-characterized enzyme with diverse physiological roles is a testament to the power of meticulous biochemical investigation. The experimental protocols for its isolation, purification, and characterization, developed and refined over decades, have not only been instrumental in understanding this specific enzyme but have also contributed to the broader field of enzymology. For today's researchers, a deep understanding of this history and the underlying experimental principles remains invaluable for designing new studies and exploring the therapeutic potential of targeting this compound in various disease contexts.

References

- 1. Carboxypeptidase B2 - Wikipedia [en.wikipedia.org]

- 2. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. TAFI, or plasma prothis compound, couples the coagulation and fibrinolytic cascades through the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Carboxypeptidase B: A Technical Guide to Substrate Specificity for Basic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypeptidase B (CPB), a zinc-dependent metalloprotease, plays a critical role in protein digestion and maturation by selectively cleaving basic amino acids—primarily arginine and lysine (B10760008)—from the C-terminus of peptides and proteins. This exopeptidase, found in various isoforms including pancreatic (CPB1) and plasma (CPB2), is integral to processes ranging from food digestion to the regulation of inflammation and fibrinolysis. Understanding the precise substrate specificity and kinetic parameters of CPB is paramount for researchers in biochemistry, cell biology, and pharmacology, as well as for professionals engaged in the development of therapeutics where protein processing and stability are critical quality attributes. This technical guide provides an in-depth analysis of this compound's substrate specificity, featuring a compilation of quantitative kinetic data, detailed experimental protocols for activity assessment, and visualizations of its role in key biological pathways.

Introduction

This compound (EC 3.4.17.2) is a member of the M14 family of metallocarboxypeptidases.[1] Its primary function is the hydrolysis of peptide bonds at the C-terminal end of polypeptide chains, exhibiting a strong preference for residues with positively charged side chains, namely arginine and lysine.[2][3] Ornithine is also recognized as a substrate.[4][5] This specificity is crucial for the final stages of protein catabolism, which is initiated by endopeptidases like trypsin that cleave internally at basic residues, thereby exposing new C-termini for CPB to act upon.

Beyond its digestive role in the small intestine where it is secreted by the pancreas as a zymogen, prothis compound, and activated by trypsin, CPB isoforms are involved in a variety of physiological processes.[3] For instance, plasma this compound (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFI) is a key regulator of blood clotting and inflammation. This guide will delve into the molecular basis of CPB's substrate preference, provide quantitative data on its enzymatic activity, and outline methodologies for its study in a laboratory setting.

Mechanism of Action and Substrate Recognition

This compound is a metalloenzyme that contains a catalytically essential zinc ion (Zn²⁺) coordinated by amino acid residues within its active site.[3] The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond. The specificity of CPB for basic amino acids is determined by the architecture of its substrate-binding pocket. A key feature is the presence of an aspartate residue (Asp255 in bovine pancreatic CPB) at the bottom of the S1' subsite. This negatively charged residue forms an ionic bond with the positively charged side chain of the C-terminal arginine or lysine residue of the substrate, thereby anchoring it in the correct orientation for catalysis.

Quantitative Analysis of Substrate Specificity

The efficiency with which this compound hydrolyzes different substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km is an indicator of the affinity of the enzyme for its substrate, with a lower value suggesting higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the kinetic parameters for the hydrolysis of various synthetic substrates by porcine this compound, providing a quantitative comparison of its specificity for different basic amino acids.

Table 1: Kinetic Parameters of Porcine this compound for Hippuryl-L-Amino Acid Substrates

| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Hippuryl-L-Arginine | 1.1 x 10⁻⁴ | 217 | 1.97 x 10⁶ |

| Hippuryl-L-Lysine | 1.3 x 10⁻³ | 100 | 7.69 x 10⁴ |

| Hippuryl-L-Ornithine | 2.5 x 10⁻³ | 1.7 | 6.80 x 10² |

Data extracted from Folk, J.E., and Gladner, J.A. (1962). The Kinetics of this compound Activity. I. J. Biol. Chem., 237, 3093-3099.

Table 2: Kinetic Parameters of Porcine this compound for Benzoyl-Dipeptide Substrates

| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Benzoyl-Glycyl-L-Arginine | 2.0 x 10⁻³ | 333 | 1.67 x 10⁵ |

| Benzoyl-Glycyl-L-Lysine | 2.0 x 10⁻³ | 167 | 8.35 x 10⁴ |

Data extracted from Folk, J.E., and Gladner, J.A. (1962). The Kinetics of this compound Activity. I. J. Biol. Chem., 237, 3093-3099.

These data quantitatively demonstrate the preference of this compound for arginine over lysine at the C-terminus, as evidenced by the higher catalytic efficiency (kcat/Km) for arginine-containing substrates.

Biological Pathways Involving this compound

This compound is not only a digestive enzyme but also a crucial component in several critical physiological pathways. Its ability to remove C-terminal basic residues is essential for the maturation of prohormones and the regulation of the coagulation and fibrinolysis cascades.

Prohormone Processing

Many peptide hormones and neuropeptides are synthesized as larger, inactive precursors (prohormones) that require proteolytic processing to become active. This processing often involves initial cleavage by prohormone convertases at sites of paired basic amino acids, followed by the removal of the now C-terminal basic residues by a this compound-like enzyme, most notably Carboxypeptidase E (CPE).[2][6][7]

Figure 1. Prohormone Processing Pathway.

Regulation of Fibrinolysis

Plasma this compound, also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), plays a pivotal role in downregulating fibrinolysis (the breakdown of blood clots). During coagulation, thrombin, in complex with thrombomodulin on the endothelial cell surface, activates TAFI from its zymogen form (pro-TAFI). Activated TAFI then removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are binding sites for plasminogen and tissue plasminogen activator (tPA), and their removal attenuates further plasmin generation and slows down clot lysis.[1][4][8]

Figure 2. Regulation of Fibrinolysis by TAFI.

Experimental Protocols

The activity of this compound is commonly assayed using synthetic substrates that release a chromophore upon hydrolysis. The most widely used substrate is hippuryl-L-arginine.

Spectrophotometric Assay of this compound Activity

This protocol is based on the method of Folk et al. (1960), where the hydrolysis of hippuryl-L-arginine is monitored by the increase in absorbance at 254 nm due to the formation of hippuric acid.[9]

Materials:

-

Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.

-

Substrate Solution: 1.0 mM Hippuryl-L-Arginine in the above buffer. Prepare fresh.

-

Enzyme Solution: this compound from porcine pancreas, diluted in cold deionized water to a concentration of 4-8 units/mL immediately before use.

-

Quartz cuvettes (1 cm path length).

-

Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature of 25°C.

Procedure:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

-

Pipette 2.90 mL of the Substrate Solution into a quartz cuvette.

-

Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

-

Establish a baseline by monitoring the absorbance at 254 nm.

-

Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the cuvette.

-

Immediately mix the contents of the cuvette by inversion.

-

Record the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

-

Run a blank reaction using 0.10 mL of deionized water instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.

The activity in units per mL of enzyme solution is calculated using the following formula:

Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3] / (0.36 * 0.1)

Where:

-

3 = Total volume of the assay in mL

-

0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

-

0.1 = Volume of enzyme solution used in mL

Experimental Workflow for Determining Kinetic Parameters

To determine the Km and kcat values, the assay described above is performed with varying concentrations of the substrate (e.g., hippuryl-L-arginine, hippuryl-L-lysine).

Figure 3. Workflow for Kinetic Parameter Determination.

Applications in Research and Drug Development

The specific action of this compound is harnessed in several applications:

-

Protein Sequencing: CPB is used to determine the C-terminal amino acid sequence of proteins and peptides. By analyzing the release of amino acids over time, the sequence can be deduced.

-

Recombinant Protein and Monoclonal Antibody Characterization: In the production of therapeutic proteins, incomplete processing can leave C-terminal lysine residues, leading to product heterogeneity. CPB is used to remove these residues, resulting in a more homogeneous product and simplifying analytical characterization.

-

Drug Target: As a key regulator in fibrinolysis and inflammation, plasma this compound (TAFI) is a target for the development of drugs aimed at modulating these processes.

Conclusion

This compound's stringent specificity for C-terminal basic amino acids is a cornerstone of its biological function and utility in biotechnology. The quantitative kinetic data clearly establish a preference for arginine over lysine, a distinction governed by the specific molecular interactions within the enzyme's active site. The detailed experimental protocols provided herein offer a standardized approach for the characterization of CPB activity, while the pathway diagrams illustrate its integral role in complex physiological systems. For researchers and drug development professionals, a thorough understanding of this compound's substrate specificity is essential for advancing our knowledge of protein metabolism and for the development of novel biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound (Porcine)(P5296) | Abnova [abnova.com]

- 5. diagnostic-enzymes.creative-enzymes.com [diagnostic-enzymes.creative-enzymes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic properties of this compound in solutions and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 9. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Three-Dimensional Architecture of Porcine Carboxypeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure of porcine Carboxypeptidase B (pCPB), a key enzyme in digestive processes and a valuable tool in biotechnology. This document synthesizes crystallographic data, details the experimental methodologies used to elucidate its structure, and presents a visual representation of its activation pathway.

Introduction to Porcine this compound

Porcine this compound (EC 3.4.17.2) is a zinc-containing exopeptidase that selectively cleaves C-terminal lysine (B10760008) and arginine residues from peptides and proteins.[1] It is synthesized in the pancreas as an inactive zymogen, prothis compound (pPCPB), to prevent unwanted proteolytic activity within the pancreas.[2][3] Activation occurs in the small intestine via proteolytic cleavage by trypsin, which removes a 95-amino acid N-terminal activation segment.[2][3][4] This activation process exposes the active site, enabling the enzyme to perform its digestive function.[3][4][5] The high specificity of pCPB makes it a critical tool in various biotechnological applications, including protein sequencing and the production of recombinant insulin.

The Three-Dimensional Structure of Porcine this compound

The three-dimensional structure of both the zymogen and the mature enzyme has been determined at high resolution by X-ray crystallography. These structures provide critical insights into the mechanism of inactivation, the activation process, and the basis of substrate specificity.

The Inactive Zymogen: Prothis compound

The crystal structure of pPCPB reveals a globular enzyme moiety and a 95-residue N-terminal activation segment that folds into a distinct domain.[3][4][5] This activation domain effectively blocks the active site, preventing substrate binding.[3][4][5] A key interaction that maintains the inactive state is a salt bridge between AspA41 of the activation segment and Arg145 of the enzyme moiety, a residue crucial for binding the C-terminal carboxyl group of substrates in the active enzyme.[3][4][5] The activation segment itself possesses an open-sandwich topology, consisting of both alpha-helical and antiparallel beta-sheet structures.[3][4][5]

The Active Enzyme: this compound

Upon tryptic cleavage, the activation segment is released, exposing the active site cleft.[3][4][6] The mature pCPB molecule adopts a compact, globular fold. The active site contains a catalytic zinc ion coordinated by amino acid residues. The specificity for basic C-terminal residues is determined by the presence of an aspartic acid residue (Asp255) at the bottom of the substrate-binding pocket, which forms an ionic interaction with the positively charged side chain of the substrate's lysine or arginine residue.

Quantitative Structural Data

The following tables summarize the key quantitative data from crystallographic studies of porcine prothis compound and this compound.

Table 1: Crystallographic Data for Porcine Prothis compound

| PDB ID | Resolution (Å) | R-factor | Space Group | Unit Cell Dimensions (Å) |

| 1PCP | 2.3 | 0.169 | P4₃2₁2 | a=b=107.8, c=130.4 |

Data sourced from Coll et al., 1991.[3][4][5]

Table 2: Crystallographic Data for Porcine this compound

| PDB ID | Resolution (Å) | R-factor | R-free | Space Group | Unit Cell Dimensions (Å) |

| 1Z5R | 1.40 | 0.172 | 0.198 | P4₁2₁2 | a=b=79.58, c=100.51 |

| 1CPB | 2.8 | N/A | N/A | P2₁2₁2₁ | a=51.2, b=60.3, c=105.5 |

| 5CPB | 1.25 | 0.159 | 0.180 | P4₁2₁2 | a=b=79.4, c=100.2 |

Data compiled from multiple sources.[1][7]

Experimental Protocols

The determination of the three-dimensional structure of pCPB involves several key experimental stages, from protein purification to crystallographic data analysis.

Purification of Porcine this compound

A detailed, step-by-step purification protocol for obtaining homogenous pCPB from porcine pancreas is not available in a single source. However, a general workflow can be synthesized from various studies.

-

Tissue Homogenization and Extraction: Porcine pancreas is homogenized in a suitable buffer to release the cellular contents.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins of similar solubility to pCPB.

-

Ion-Exchange Chromatography: The partially purified protein solution is then subjected to one or more rounds of ion-exchange chromatography. Both anion-exchange (e.g., DEAE-cellulose) and cation-exchange (e.g., CM-cellulose or Amberlite CG-50) resins have been used.[8][9] Proteins are bound to the resin and then eluted with a salt gradient or a pH gradient, separating pCPB from other proteins based on their net charge.

-

Affinity Chromatography: In some protocols, affinity chromatography may be employed for further purification.

Crystallization

High-quality crystals of pCPB are essential for X-ray diffraction studies. The following provides a general protocol based on published methods:

-

Protein Preparation: Purified pCPB is concentrated to a suitable concentration (e.g., 10-20 mg/mL) in a low-ionic-strength buffer.

-

Crystallization Method: The capillary counter-diffusion method has been successfully employed. In this method, a protein solution in a capillary is allowed to slowly mix with a precipitant solution through a gel interface.

-

Crystallization Solution: A common precipitant solution contains 10-15% (w/v) Polyethylene glycol (PEG) 8000, 0.1 M zinc acetate, and a buffer such as 0.1 M sodium cacodylate at a pH of approximately 6.5.

-

Incubation: Crystallization is typically carried out at a constant temperature, for example, 20°C. Crystals usually appear within a few days to a week.

X-ray Data Collection and Processing

-

Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (e.g., the crystallization solution supplemented with 20% glycerol) before being flash-cooled in liquid nitrogen to prevent ice crystal formation during X-ray exposure.

-

Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. A typical setup involves rotating the crystal in the X-ray beam and collecting the diffraction pattern on a detector.

-

Data Processing: The raw diffraction images are processed using software such as iMosflm. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.

Structure Determination and Refinement

-

Phase Determination: The phase problem is typically solved using the molecular replacement method, where a known structure of a homologous protein is used as a search model. Software such as Phaser is commonly used for this purpose.

-

Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using software like REFMAC. This process involves iterative cycles of automated refinement and manual rebuilding of the model in programs like Coot to improve the fit to the experimental data and to ensure proper stereochemistry.

-

Validation: The final refined structure is validated using various tools to check its geometric quality and agreement with the diffraction data.

Activation Pathway of Prothis compound

The activation of pPCPB by trypsin is a critical physiological process. The following diagram illustrates this pathway.

Conclusion

The detailed three-dimensional structures of porcine this compound and its zymogen have provided profound insights into the molecular mechanisms governing its function. This technical guide has summarized the key structural features, presented the quantitative crystallographic data, and outlined the experimental methodologies that have been instrumental in elucidating this knowledge. The provided visualization of the activation pathway further clarifies the transition from the inactive to the active state. This comprehensive understanding is invaluable for researchers in the fields of enzymology, protein engineering, and for professionals involved in drug development targeting metalloproteases.

References

- 1. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. Analysis of the activation process of porcine prothis compound and determination of the sequence of its activation segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-dimensional structure of porcine prothis compound: a structural basis of its inactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three‐dimensional structure of porcine prothis compound: a structural basis of its inactivity. | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. The activation pathway of prothis compound from porcine pancreas: participation of the active enzyme in the proteolytic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the complex of this compound and N-sulfamoyl-l-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophobic-ionic chromatography. Its application to purification of porcine pancreas enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of this compound from human pancreas - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of Procarboxypeptidase B by Trypsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarboxypeptidase B, a zymogen synthesized in the pancreas, is the inactive precursor of this compound, a crucial zinc-containing metalloexopeptidase involved in the digestion of dietary proteins. This compound selectively cleaves C-terminal basic amino acids, primarily lysine (B10760008) and arginine. The activation of prothis compound is a critical step in the digestive cascade and is initiated by the serine protease trypsin. This technical guide provides an in-depth overview of the activation process, including the molecular mechanism, quantitative data, detailed experimental protocols, and visualizations of the key pathways.

The Activation Cascade: A Two-Step Process

The conversion of prothis compound to its active form, this compound, is a proteolytic process initiated by trypsin in the small intestine. Trypsin is the sole pancreatic proteinase capable of initiating this activation in vitro.[1][2] The process can be summarized in two main steps:

-

Initial Cleavage by Trypsin: Trypsin cleaves a specific peptide bond at the N-terminus of the prothis compound molecule. This single cleavage event separates the enzyme into two parts: the mature, active this compound enzyme and a large N-terminal activation peptide.[1][2][3] The scissile bond is highly exposed, facilitating its cleavage by trypsin.[4][5]

-

Trimming of the Activation Peptide: Following the initial cleavage, the newly formed, active this compound participates in the further degradation of its own activation peptide.[2][3] It does so by excising C-terminal residues from the released activation segment.[3] This trimming process, however, is not essential for the generation of a fully functional this compound enzyme.[3]

Unlike the activation of procarboxypeptidase A, the released activation peptide of prothis compound does not inhibit the newly formed this compound. This key difference contributes to a more rapid generation of enzymatic activity.[1][2]

Quantitative Data

| Molecule | Species | Molecular Weight (Da) | Number of Amino Acids | Key Features |

| Prothis compound (PCPB) | Porcine | ~47,000 | - | Inactive zymogen |

| This compound (CPB) | Porcine | ~34,000 | - | Active enzyme |

| Activation Peptide | Porcine | 12,835 | 95 | High content of acidic residues; lacks cysteine and methionine[1][2] |

| Proteolytically Resistant Activation Fragment | Porcine | - | 81 | A stable intermediate after trimming by CPB[1][2] |

| Carboxypeptidase Activation Peptide (CAPAP) | Human | 9,398 | 81 | Released during activation[1] |

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is adapted from the established method of Folk et al. (1960) and is used to measure the enzymatic activity of this compound by monitoring the hydrolysis of the synthetic substrate hippuryl-L-arginine.

a. Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.

-

Substrate Solution: 1.0 mM hippuryl-L-arginine in Assay Buffer. Prepare fresh daily.

-

Enzyme Solution: A solution of purified this compound (or the activation mixture) diluted in cold deionized water to a concentration of 4-8 units/mL. Prepare immediately before use.

b. Procedure:

-

Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

Pipette 2.90 mL of the Substrate Solution into a quartz cuvette.

-

Place the cuvette in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration and to establish a baseline absorbance.

-

Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the cuvette.

-

Immediately mix the solution by inversion and begin recording the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the initial rate of the reaction (ΔA254/minute) from the linear portion of the absorbance versus time plot.

c. Calculation of Activity:

The activity of this compound is calculated using the following formula:

Units/mL enzyme = [(ΔA254/min Test - ΔA254/min Blank) * 3] / (0.36 * 0.1)

Where:

-

3 = Total volume of the assay (in mL)

-

0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

-

0.1 = Volume of the enzyme solution used (in mL)

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.

SDS-PAGE Analysis of Prothis compound Activation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight and can be used to monitor the conversion of prothis compound to this compound.

a. Reagents:

-

Acrylamide/Bis-acrylamide solution (30%)

-

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, with 0.4% (w/v) SDS

-

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, with 0.4% (w/v) SDS

-

SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS, pH 8.3

-

Sample Buffer (2X): 125 mM Tris-HCl, pH 6.8, 4% (w/v) SDS, 20% (v/v) glycerol, 10% (v/v) 2-mercaptoethanol, 0.02% (w/v) bromophenol blue

-

Ammonium persulfate (APS), 10% (w/v)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Coomassie Brilliant Blue Staining Solution

-

Destaining Solution

b. Procedure:

-

Gel Casting:

-

Assemble the gel casting apparatus.

-

Prepare a 12% resolving gel by mixing the acrylamide/bis-acrylamide solution, Resolving Gel Buffer, APS, and TEMED. Pour the solution between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) and allow to polymerize.

-

After polymerization, remove the overlay and pour the 4% stacking gel (prepared with Stacking Gel Buffer) on top of the resolving gel. Insert the comb and allow it to polymerize.

-

-

Sample Preparation:

-

Take aliquots of the prothis compound activation reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Mix each aliquot with an equal volume of 2X Sample Buffer.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.

-

-

Electrophoresis:

-

Place the gel in the electrophoresis chamber and fill the inner and outer chambers with SDS-PAGE Running Buffer.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Stain the gel with Coomassie Brilliant Blue staining solution for at least 1 hour.

-

Destain the gel with multiple changes of destaining solution until the protein bands are clearly visible against a clear background.

-

The gel will show a decrease in the intensity of the prothis compound band (~47 kDa) and a concurrent increase in the intensity of the this compound band (~34 kDa) and the appearance of the activation peptide band (~13 kDa) over time.

-

Visualizations

Signaling Pathway of Prothis compound Activation

Caption: The activation of prothis compound is initiated by trypsin and involves subsequent auto-catalytic trimming.

Experimental Workflow for Monitoring Activation

Caption: Workflow for monitoring prothis compound activation using SDS-PAGE and a spectrophotometric activity assay.

References

- 1. Analysis of the activation process of porcine prothis compound and determination of the sequence of its activation segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B activates human trypsinogen 1 but not proelastase 2 or prothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The activation pathway of prothis compound from porcine pancreas: participation of the active enzyme in the proteolytic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three‐dimensional structure of porcine prothis compound: a structural basis of its inactivity. | The EMBO Journal [link.springer.com]

- 5. Three-dimensional structure of porcine prothis compound: a structural basis of its inactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Carboxypeptidase B in Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological function of Carboxypeptidase B (CPB) in the digestive process. CPB, a zinc-dependent metalloprotease, plays a critical role in the terminal stages of protein digestion by specifically cleaving basic amino acids from the C-terminus of peptides. This document details the enzyme's mechanism of action, substrate specificity, and its integral position within the cascade of digestive proteases. Furthermore, it presents key quantitative data, detailed experimental protocols for its study, and visual representations of the regulatory pathways governing its synthesis and secretion, offering a valuable resource for researchers in physiology, biochemistry, and pharmacology.

Introduction

Protein digestion is a complex and highly regulated process involving a series of endo- and exopeptidases that work in concert to break down dietary proteins into absorbable amino acids and small peptides. Among the key exopeptidases is this compound (EC 3.4.17.2), a crucial enzyme synthesized in the acinar cells of the pancreas as an inactive zymogen, prothis compound.[1] Following its secretion into the small intestine, it is activated by trypsin, enabling it to participate in the final steps of protein degradation.[1] This guide will delve into the core physiological functions of CPB, its biochemical properties, and the methodologies used for its characterization.

Mechanism of Action

This compound is a metalloenzyme that contains a single zinc ion (Zn²⁺) at its active site, which is essential for its catalytic activity.[2] The hydrolysis of the C-terminal peptide bond proceeds through a general base-catalyzed nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

The proposed catalytic mechanism involves the following key steps:

-

Substrate Binding: The C-terminal basic amino acid (lysine or arginine) of the substrate peptide binds to a specificity pocket in the enzyme. The carboxylate group of the C-terminal residue interacts with a positively charged residue, such as arginine, in the active site.

-

Activation of Nucleophile: A glutamate (B1630785) residue within the active site acts as a general base, abstracting a proton from a zinc-coordinated water molecule. This generates a highly nucleophilic hydroxide (B78521) ion.[3]

-

Nucleophilic Attack: The newly formed hydroxide ion attacks the carbonyl carbon of the C-terminal peptide bond of the substrate.[3]

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived, negatively charged tetrahedral intermediate, which is stabilized by the positively charged zinc ion.[3]

-

Bond Cleavage and Protonation: The same glutamate residue, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage.

-

Product Release: The cleaved C-terminal amino acid and the remaining peptide are released from the active site, regenerating the enzyme for another catalytic cycle.

Role in the Digestive Cascade

This compound functions at the terminal stage of a proteolytic cascade initiated in the stomach and continued in the small intestine. Endopeptidases such as pepsin, trypsin, and chymotrypsin (B1334515) first cleave large proteins into smaller polypeptide chains. These polypeptides then serve as substrates for exopeptidases, including this compound.

CPB's specificity for C-terminal basic amino acids is complementary to that of Carboxypeptidase A, which preferentially cleaves C-terminal aromatic and aliphatic amino acids. Together, these carboxypeptidases ensure the efficient release of a broad spectrum of amino acids from the C-terminus of peptides generated by endopeptidase activity.

Figure 1. Simplified workflow of protein digestion highlighting the role of this compound.

Quantitative Data

The enzymatic activity and properties of this compound have been characterized from various species. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of this compound

| Species | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Porcine | Hippuryl-L-arginine | 0.1 | 125 | 1.25 x 10⁶ | [4] |

| Bovine | Hippuryl-L-arginine | 0.2 | 150 | 7.5 x 10⁵ | [5] |

| Camel | Hippuryl-L-arginine | 0.32 | 36.23 | 1.13 x 10⁵ | [6] |

| River Buffalo | Hippuryl-L-arginine | 0.03 | 72 | 2.4 x 10⁶ | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Species | Reference |

| Optimal pH | 7.5 - 9.0 | Porcine | [7] |

| Optimal Temperature | ~40 - 50 °C | Various | [6] |

| Molecular Weight | ~34 kDa | Porcine | [7] |

| Concentration in Pancreatic Juice (as % of total protein) | 15-20% | Pig | [8] |

Experimental Protocols

Purification of Prothis compound from Pancreatic Tissue (Representative Protocol)

This protocol is a composite of established methods for the purification of prothis compound from bovine or porcine pancreas.

Materials:

-

Fresh or frozen pancreas

-

Acetone (B3395972), pre-chilled to -20°C

-

0.1 M Tris-HCl buffer, pH 7.5

-

Saturated ammonium (B1175870) sulfate (B86663) solution

-

DEAE-cellulose or other anion-exchange chromatography resin

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

-

Protein assay reagents (e.g., Bradford or BCA)

Procedure:

-

Preparation of Acetone Powder:

-

Homogenize fresh or thawed pancreas in a blender with 5 volumes of cold acetone (-20°C).

-

Filter the homogenate through cheesecloth and wash the residue with cold acetone until the filtrate is colorless.

-

Air-dry the resulting powder at room temperature.

-

-

Extraction:

-

Extract the acetone powder with 10 volumes of 0.1 M Tris-HCl buffer, pH 7.5, for 4 hours at 4°C with gentle stirring.

-

Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to remove insoluble material.

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring at 4°C.

-

After stirring for 1 hour, centrifuge at 10,000 x g for 30 minutes and discard the pellet.

-

Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for 1 hour.

-

Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.

-

-

Dialysis:

-

Dissolve the pellet in a minimal volume of 0.1 M Tris-HCl buffer, pH 7.5, and dialyze extensively against the same buffer overnight at 4°C.

-

-

Ion-Exchange Chromatography:

-

Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with 0.1 M Tris-HCl buffer, pH 7.5.

-

Wash the column with the equilibration buffer until the A₂₈₀ returns to baseline.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

-

Collect fractions and assay for prothis compound activity (after activation with trypsin) and protein concentration.

-

Pool the active fractions.

-

-

Purity Assessment:

-

Assess the purity of the final preparation by SDS-PAGE. Prothis compound should appear as a single band at approximately 45-47 kDa.

-

This compound Activity Assay (Spectrophotometric)

This assay is based on the hydrolysis of the synthetic substrate hippuryl-L-arginine, which results in an increase in absorbance at 254 nm.[9][10]

Materials:

-

Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

25 mM Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl

-

1.0 mM Hippuryl-L-arginine solution in the above buffer (prepare fresh)

-

This compound enzyme solution (diluted in cold deionized water to 1-5 units/mL)

-

Trypsin (for activation of prothis compound, if necessary)

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.

-

Reaction Mixture:

-

Pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance reading.

-

-

Initiation of Reaction:

-

Add 0.1 mL of the diluted this compound enzyme solution to the cuvette.

-

Immediately mix by inverting the cuvette (or by gentle pipetting) and start recording the absorbance at 254 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.

-

Calculate the enzyme activity using the following formula: Units/mL enzyme = (ΔA₂₅₄/min * 3.0) / (ε * 0.1) where:

-

3.0 is the total reaction volume in mL.

-

ε is the molar extinction coefficient of hippuric acid at 254 nm (0.36 mM⁻¹cm⁻¹).

-

0.1 is the volume of the enzyme solution in mL.

-

-

Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.[10]

Regulation of Synthesis and Secretion

The synthesis and secretion of prothis compound, along with other digestive enzymes, by pancreatic acinar cells are tightly regulated by a complex interplay of neural and hormonal signals. The primary secretagogues are acetylcholine (B1216132) (ACh) released from vagal nerve endings and the hormone cholecystokinin (B1591339) (CCK) released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of fats and proteins in the intestinal lumen.[3]

Both ACh and CCK bind to their respective G-protein coupled receptors (GPCRs) on the basolateral membrane of acinar cells, initiating intracellular signaling cascades that culminate in the fusion of zymogen granules with the apical membrane and the release of their contents into the pancreatic duct.

Figure 2. Signaling pathways for the regulation of pancreatic enzyme secretion.

Conclusion

This compound is an indispensable component of the digestive machinery, ensuring the complete breakdown of dietary proteins into their constituent amino acids for absorption. Its specific mode of action, targeting C-terminal basic residues, highlights the elegance and efficiency of the digestive process. A thorough understanding of its physiology, biochemistry, and regulation is fundamental for researchers in the fields of gastroenterology, nutrition, and for the development of therapeutic strategies for pancreatic insufficiencies and other digestive disorders. This guide provides a foundational resource to aid in these research and development endeavors.

References

- 1. Regulation of Acinar Cell Function in The Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. annualreviews.org [annualreviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic properties of this compound in solutions and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 8. karger.com [karger.com]

- 9. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Carboxypeptidase B: An In-depth Technical Guide to its Role in Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB), a metalloexopeptidase, plays a critical role in the post-translational modification of proteins by selectively cleaving basic amino acids, namely lysine (B10760008) and arginine, from the C-terminus of polypeptide chains.[1][2][3][4] This enzymatic activity is fundamental to a wide array of biological processes, ranging from the digestion of dietary proteins to the maturation of peptide hormones and the regulation of the fibrinolysis system.[1][3][5] This guide provides a comprehensive overview of the core aspects of this compound, including its enzymatic properties, biological functions, relevant experimental protocols, and its involvement in key signaling pathways.

Enzymatic Properties of this compound

This compound is a zinc-containing metalloenzyme.[2][6] The catalytic activity of CPB is dependent on this zinc ion, which is crucial for the hydrolysis of the peptide bond.[7] The enzyme exhibits a high degree of specificity for C-terminal basic amino acids.

Quantitative Data Summary

| Property | Value | Species/Source | Reference |

| Molecular Weight | 34.3 kDa | Porcine Pancreas | [2] |

| ~47 kDa | Litopenaeus vannamei (recombinant) | [8] | |

| Optimal pH | 9.0 | Porcine Pancreas | [2] |

| 8.0 | Litopenaeus vannamei (recombinant) | [8] | |

| 7.9 - 8.0 | Not specified | [9] | |

| 5.2 - 6.2 | Anglerfish Islet | [10] | |

| Optimal Temperature | 50 °C | Litopenaeus vannamei (recombinant) | [8] |

| 40 °C | Buffalo Pancreas | [11] | |

| Isoelectric Point | 4.6 - 5.2 | Not specified | [2] |

Biological Roles and Signaling Pathways

This compound's post-translational modifications are integral to several physiological and pathophysiological processes.

Protein Digestion

In the digestive system, pancreatic this compound is secreted as an inactive zymogen, prothis compound, into the small intestine.[2][3] Trypsin, another digestive enzyme, activates prothis compound by proteolytic cleavage.[2] Active CPB then participates in the breakdown of dietary proteins by removing C-terminal lysine and arginine residues, facilitating their absorption.

Prohormone Processing

Many peptide hormones and neuropeptides are synthesized as larger, inactive precursors (prohormones) that require proteolytic processing to become biologically active.[1][12] This processing often involves the removal of C-terminal basic residues following the initial cleavage by prohormone convertases. This compound-like enzymes, such as Carboxypeptidase E (CPE), perform this crucial step in the secretory granules of neuroendocrine cells.[10][13][14]

Regulation of Fibrinolysis

Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), is a plasma zymogen that links the coagulation and fibrinolysis cascades.[5][15][16] During blood coagulation, thrombin, in complex with thrombomodulin, activates TAFI to TAFIa (activated CPB2). TAFIa then attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin (B1330869).[5][17] These lysine residues are binding sites for plasminogen and tissue plasminogen activator (tPA), and their removal inhibits further plasmin generation and subsequent fibrin clot dissolution.[5][18]

References

- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 2. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fibrinolysis and the plasma carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [researchworks.creighton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. This compound-like converting enzyme activity in secretory granules of rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. scbt.com [scbt.com]

- 17. This compound inhibitors reduce tissue factor-induced renal microthrombi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ambivalent roles of this compound in the lytic susceptibility of fibrin - PMC [pmc.ncbi.nlm.nih.gov]

The Divergent Paths of Specificity: An In-depth Technical Guide to the Evolutionary Relationship of Carboxypeptidase A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the evolutionary relationship between Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), two closely related pancreatic metalloenzymes. Arising from a common ancestral gene through duplication, these enzymes have evolved distinct substrate specificities while retaining a high degree of structural and mechanistic similarity. This document details their shared catalytic machinery, the molecular basis for their divergent substrate preferences, and the experimental methodologies used to elucidate these characteristics. Quantitative data on their sequence identity, structural similarity, and kinetic parameters are presented, offering a valuable resource for researchers in enzymology, protein evolution, and drug design.

Introduction: A Tale of Two Enzymes

Carboxypeptidases are a class of exopeptidases that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. Among the most well-characterized of these are the pancreatic enzymes Carboxypeptidase A (EC 3.4.17.1) and this compound (EC 3.4.17.2). Both play crucial roles in the digestive cascade, breaking down dietary proteins into smaller peptides and individual amino acids. Despite their parallel functions, a key divergence in their evolutionary paths has endowed them with distinct substrate specificities. Carboxypeptidase A preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, whereas this compound targets basic amino acids such as lysine (B10760008) and arginine.[1][2] This specialization is a classic example of neofunctionalization following a gene duplication event, providing a fascinating case study in molecular evolution.

The Evolutionary Divergence of Carboxypeptidase A and B

The close evolutionary relationship between CPA and CPB is evident in their significant sequence and structural homology. The amino acid sequences of bovine carboxypeptidase A and B, for instance, share approximately 49% identity.[3] This level of similarity strongly suggests that they are paralogs, having arisen from the duplication of an ancestral carboxypeptidase gene. Following this duplication, the two gene copies were free to evolve independently, with one retaining the ancestral function while the other acquired a new substrate specificity.

References

An In-depth Technical Guide to Carboxypeptidase B: Enzyme Kinetics and Michaelis-Menten Constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of Carboxypeptidase B (CPB), with a focus on its Michaelis-Menten constants. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or interested in this critical enzyme.

Introduction to this compound